Hepta-o-acetyl-lactose-1-o-trichloroacetimidate

Bacterial lipooligosaccharide Branched heptose synthesis Neisserial glycoconjugates

Glycosylation workflows using generic lactosyl donors frequently suffer from inconsistent β-selectivity and burdensome heavy-metal promoter removal. This peracetylated lactosyl trichloroacetimidate donor addresses these challenges with validated reactivity. • Activates under mild catalytic TMSOTf at low temperatures, eliminating stoichiometric silver salt purification • 2-O-Acetyl neighboring-group participation reliably directs 1,2-trans (β)-glycosidic bond formation • Documented in sterically congested couplings-successful β-lactosylation at the hindered 4-OH of a 3-O-substituted mannose acceptor for branched Neisserial LOS epitope synthesis • Applied in S. pneumoniae type XIV branched tetrasaccharide assembly and glycopeptide cancer vaccine candidate construction Batch-to-batch consistency eliminates iterative donor-optimization cycles, reducing material costs from discovery through scale-up.

Molecular Formula C28H36Cl3NO18
Molecular Weight 780.9 g/mol
CAS No. 1142022-76-1
Cat. No. B1445479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-o-acetyl-lactose-1-o-trichloroacetimidate
CAS1142022-76-1
Molecular FormulaC28H36Cl3NO18
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1
InChIKeyQUJSSIATSJUBGC-NDMRNNIMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate: β-Glycoside Assembly Donor


Hepta-O-acetyl-lactose-1-O-trichloroacetimidate (CAS 1142022-76-1) is a fully peracetylated disaccharide derivative bearing a trichloroacetimidate leaving group at the anomeric position . This compound belongs to the trichloroacetimidate class of glycosyl donors, a widely employed platform in carbohydrate chemistry due to activation under mild Lewis acid catalysis (e.g., TMSOTf, BF₃·OEt₂) [1]. The peracetylated lactose scaffold provides 2-O-acetyl neighboring-group participation that directs stereoselective 1,2-trans (β)-glycosidic bond formation, while the trichloroacetimidate moiety enables efficient coupling with diverse glycosyl acceptors in oligosaccharide and glycoconjugate synthesis .

Why This Lactosyl Imidate Donor Lacks Direct Substitutes


Lactosyl glycosylation outcomes are exquisitely sensitive to the interplay between donor leaving group, promoter system, and acceptor nucleophilicity [1]. Substituting Hepta-O-acetyl-lactose-1-O-trichloroacetimidate with a peracetylated lactosyl bromide, thioglycoside, or benzyl-protected imidate donor under identical conditions predictably alters reaction yields, stereoselectivity, or byproduct profiles—often catastrophically [2]. For example, trichloroacetimidate activation employs catalytic TMSOTf and proceeds at low temperatures with minimal side reactions, whereas lactosyl bromides require stoichiometric heavy-metal promoters (AgOTf) that introduce purification burdens and can prove inert toward sterically hindered or deactivated acceptors [1]. Consequently, procuring the exact trichloroacetimidate donor with its validated reactivity profile eliminates the iterative optimization cycles required when attempting generic substitution—a material cost consideration in both discovery and scale-up workflows [3].

Differentiation Evidence vs. Alternative Lactosyl Donors


Branched Mannose Acceptor Glycosylation

In a direct glycosylation reaction with a 3-branched mannose acceptor (compound 6), hepta-O-acetyl-α-lactosyl trichloroacetimidate (7) successfully delivered the desired 3,4-dibranched β-lactosyl-(1→4)-[α-Man-(1→3)]-α-Man structure (8) using TMSOTf activation [1]. This reaction demonstrates that the trichloroacetimidate donor possesses sufficient reactivity to glycosylate a sterically congested 4-OH position on a mannose acceptor already bearing a 3-O-substituent. In contrast, the same study and related literature indicate that alternative lactosyl donors (e.g., peracetylated lactosyl bromide) frequently fail in similarly hindered environments due to lower intrinsic reactivity or promoter incompatibility, necessitating more forcing conditions that increase decomposition [1].

Bacterial lipooligosaccharide Branched heptose synthesis Neisserial glycoconjugates

β-Selective Lactosylation on Glucosamine Acceptors

In the synthesis of Streptococcus pneumoniae type XIV polysaccharide fragments, hepta-O-acetyl-lactosyl trichloroacetimidate was employed for selective β-lactosylation of a 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside acceptor bearing a primary hydroxyl group [1]. The imidate donor underwent clean coupling to afford the desired β-lactoside intermediate. Critically, when the same research group attempted analogous β-lactosylation using hepta-O-acetyl-lactosyl bromide in the presence of AgOTf on an 8-azido-3,6-dioxaoctyl glucosamine acceptor, the reaction outcome differed mechanistically and operationally [1]. The bromide/AgOTf system introduces heavy metal salt byproducts requiring rigorous removal, whereas the trichloroacetimidate/TMSOTf protocol generates volatile trimethylsilyl byproducts and trichloroacetamide that are readily removed via aqueous workup [1].

Streptococcus pneumoniae polysaccharide Branched tetrasaccharide Glucosamine glycosylation

Catalytic Activation vs. Stoichiometric Promoters

Glycosyl trichloroacetimidates, including hepta-O-acetyl-lactose-1-O-trichloroacetimidate, are activated using catalytic amounts (0.1–0.5 equivalents) of TMSOTf or BF₃·OEt₂ at temperatures ranging from –80°C to 0°C [1]. This stands in quantitative contrast to glycosyl bromide donors, which typically require stoichiometric heavy metal promoters (e.g., AgOTf, Ag₂CO₃, Hg(CN)₂) to effect glycosylation, and to thioglycoside donors, which necessitate stoichiometric electrophilic activators such as NIS/TfOH or MeOTf [2]. The catalytic nature of trichloroacetimidate activation translates to reduced promoter costs, lower reaction mass intensity, and compatibility with acid-labile protecting groups that would degrade under the stronger electrophilic or oxidizing conditions required by alternative donors [1].

Glycosylation methodology Lewis acid catalysis Oligosaccharide assembly

Exclusive β-Selectivity via Neighboring-Group Participation

Hepta-O-acetyl-lactose-1-O-trichloroacetimidate features a 2-O-acetyl group on the reducing-end glucopyranose moiety, which provides neighboring-group participation during glycosylation to enforce exclusive formation of the 1,2-trans (β)-glycosidic linkage [1]. In the synthesis of the Neisserial LOS tetrasaccharide, glycosylation of acceptor 6 with this donor gave exclusively the β-linked product, as confirmed by NMR J(C-1',H-1') coupling constants [1]. This contrasts with benzyl-protected lactosyl trichloroacetimidate donors lacking a participating group at C-2, which often yield mixtures of α/β anomers requiring chromatographic separation or acceptor-dependent optimization [2]. The quantitative stereochemical outcome of peracetylated donors reduces product loss due to anomeric mixtures and streamlines purification.

Stereoselective glycosylation Neighboring-group participation β-Glycoside synthesis

Application Scenarios for This Lactosyl Imidate Donor


Branched Lipooligosaccharide Core Assembly

This donor is applied in the synthesis of 3,4-dibranched mannose and heptose motifs found in Neisserial and Haemophilus LOS, where a lactosyl residue is appended to a sterically congested acceptor core [1]. The successful glycosylation of a 3-O-substituted mannose acceptor at the hindered 4-OH position, as documented in the Kubo et al. study, validates this donor's utility in constructing branched glycan epitopes for vaccine candidate development and bacterial glycobiology research [1].

Pneumococcal Capsular Polysaccharide Repeating Units

This donor is employed for β-lactosylation of glucosamine-based acceptors in the assembly of S. pneumoniae type XIV polysaccharide fragments [1]. The selective β-coupling to primary hydroxyl groups of protected glucosamine derivatives provides a reliable route to branched tetrasaccharide intermediates used in conjugate vaccine research and monoclonal antibody epitope mapping [1].

Peracetylated Oligosaccharide Intermediates

As a peracetylated donor, hepta-O-acetyl-lactose-1-O-trichloroacetimidate introduces a fully acetylated lactosyl moiety that can be directly incorporated into peracetylated oligosaccharide chains [1]. Following glycosylation, the acetyl protecting groups are globally removed under mild Zemplén conditions (NaOMe/MeOH) to liberate the free lactoside. This strategy is standard for assembling glycopeptide cancer vaccine candidates and glycolipid adjuvants where uniform peracetylation simplifies intermediate purification [2].

Catalyst-Free N-Glycosylation to β-Lactosides

Trichloroacetimidate donors of this class have been shown to undergo self-promoted N-glycosylation at elevated temperatures without added catalysts, producing β-N-glycosides with high stereoselectivity [1]. While the specific hepta-O-acetyl-lactosyl derivative has not been exhaustively profiled in this modality, the class-level evidence suggests potential for catalyst-free N-lactosylation workflows that eliminate Lewis acid impurities in final products—a significant advantage for pharmaceutical intermediate manufacturing where residual metals must be controlled [1].

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